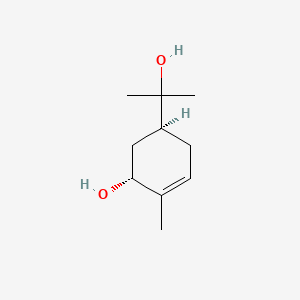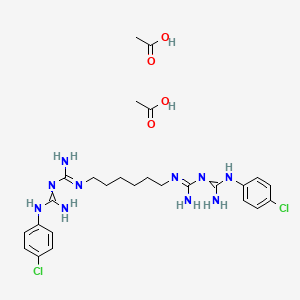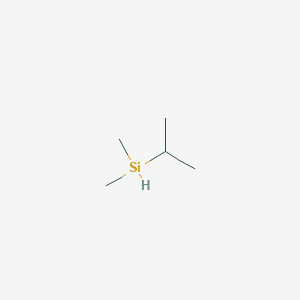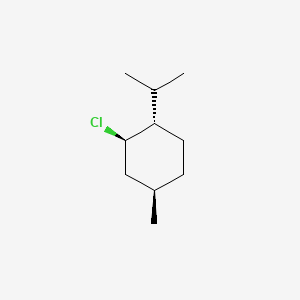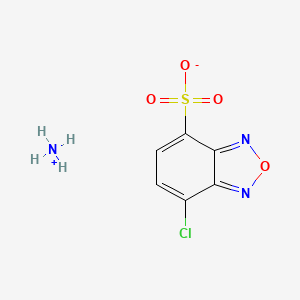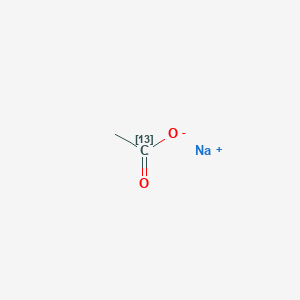![molecular formula C35H37N5O7 B7799644 N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7799644.png)
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide is known as N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine. It is a derivative of guanosine, a nucleoside that is a fundamental building block of deoxyribonucleic acid (DNA). This compound is primarily used in the synthesis of oligonucleotides, which are short sequences of nucleotides that are essential for various biological and medical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine involves multiple steps:
Protection of the Guanine Base: The guanine base is protected by introducing an isobutyryl group at the N2 position. This step typically involves the reaction of guanosine with isobutyryl chloride in the presence of a base such as pyridine.
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of the deoxyribose sugar is protected by attaching a 4,4’-dimethoxytrityl (DMT) group. This is achieved by reacting the intermediate with 4,4’-dimethoxytrityl chloride in the presence of a base like pyridine.
Purification: The final product is purified using techniques such as column chromatography to obtain N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Purification: Industrial-scale purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets the required purity standards.
Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity.
化学反应分析
Types of Reactions
N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine undergoes various chemical reactions, including:
Deprotection Reactions: The DMT group can be removed under acidic conditions, typically using trichloroacetic acid, to expose the 5’-hydroxyl group.
Coupling Reactions: The compound can participate in phosphoramidite coupling reactions to form oligonucleotides. This involves the reaction of the 5’-hydroxyl group with a phosphoramidite reagent in the presence of an activator such as tetrazole.
Oxidation Reactions: The phosphite triester formed during the coupling reaction is oxidized to a phosphate triester using oxidizing agents like iodine.
Common Reagents and Conditions
Trichloroacetic Acid: Used for the removal of the DMT group.
Phosphoramidite Reagents: Used in the coupling reactions to form oligonucleotides.
Iodine: Used as an oxidizing agent in the oxidation step.
Major Products Formed
Oligonucleotides: Short sequences of nucleotides formed through the coupling reactions.
Deprotected Nucleosides: Formed after the removal of the DMT group.
科学研究应用
N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine has several scientific research applications:
Oligonucleotide Synthesis: It is widely used in the synthesis of oligonucleotides, which are essential for various molecular biology techniques such as polymerase chain reaction (PCR), sequencing, and gene editing.
Drug Development: The compound is used in the development of antisense oligonucleotides and small interfering RNA (siRNA) therapies, which are designed to target specific messenger RNA (mRNA) sequences for the treatment of genetic disorders.
Biological Research: It is used in studies involving DNA-protein interactions, gene expression analysis, and the development of diagnostic assays.
作用机制
The primary mechanism of action of N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine involves its incorporation into oligonucleotides. These oligonucleotides can then hybridize with complementary DNA or RNA sequences, allowing for the specific targeting of genetic material. The molecular targets and pathways involved include:
Hybridization: The oligonucleotides hybridize with complementary sequences, forming double-stranded structures.
Gene Silencing: In the case of antisense oligonucleotides and siRNA, the hybridization leads to the degradation of the target mRNA, resulting in gene silencing.
相似化合物的比较
Similar Compounds
N2-Isobutyryl-2’-deoxyguanosine: Similar in structure but lacks the DMT protection group.
5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine: Similar but lacks the isobutyryl protection group.
Uniqueness
N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine is unique due to the presence of both the isobutyryl and DMT protection groups. This dual protection allows for selective deprotection and coupling reactions, making it highly useful in the synthesis of complex oligonucleotides.
属性
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37N5O7/c1-21(2)32(42)38-34-37-31-30(33(43)39-34)36-20-40(31)29-18-27(41)28(47-29)19-46-35(22-8-6-5-7-9-22,23-10-14-25(44-3)15-11-23)24-12-16-26(45-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H2,37,38,39,42,43)/t27-,28+,29+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQXDNUKLIDXOS-ZGIBFIJWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=O)C2=C(N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC(=O)C2=C(N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
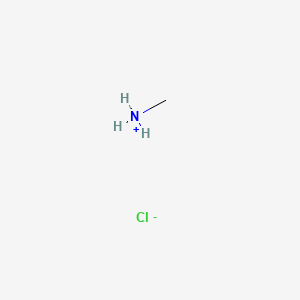


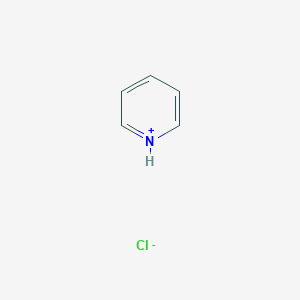
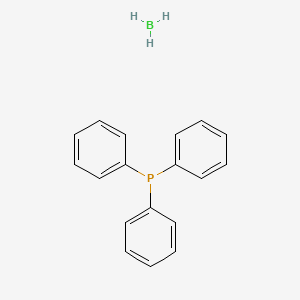
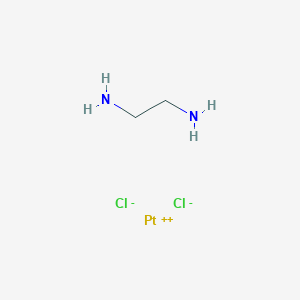
![Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, [1S-(1alpha,2beta,5alpha)]-](/img/structure/B7799610.png)
